
(R,S)-EtIn-Sabox
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Overview
Description
(R,S)-EtIn-Sabox is a chiral compound with significant potential in various scientific fields. The compound’s unique stereochemistry allows it to interact with biological systems in specific ways, making it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R,S)-EtIn-Sabox typically involves a series of stereoselective reactions. One common method includes the use of chiral catalysts to ensure the correct stereochemistry. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This often includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may also involve purification steps such as crystallization or chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(R,S)-EtIn-Sabox undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction can occur under both nucleophilic and electrophilic conditions, depending on the substituents involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
Chemistry
In chemistry, (R,S)-EtIn-Sabox is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and developing new synthetic methodologies.
Biology
In biological research, this compound is used to study enzyme-substrate interactions. Its chiral nature allows researchers to investigate how different enantiomers interact with biological molecules, providing insights into enzyme specificity and function.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its ability to interact with biological systems in specific ways makes it a candidate for drug development, particularly in the field of chiral drugs.
Industry
In industry, this compound is used in the production of fine chemicals and as a catalyst in various chemical processes. Its unique properties make it valuable for developing new materials and improving existing industrial processes.
Mechanism of Action
The mechanism of action of (R,S)-EtIn-Sabox involves its interaction with specific molecular targets. The compound’s chiral centers allow it to bind selectively to certain enzymes or receptors, modulating their activity. This selective binding can influence various biochemical pathways, leading to specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
(R,S)-Ibuprofen: Like (R,S)-EtIn-Sabox, (R,S)-Ibuprofen is a chiral compound with significant biological activity. its primary use is as a nonsteroidal anti-inflammatory drug.
(R,S)-Ketamine: Another chiral compound, (R,S)-Ketamine, is used primarily as an anesthetic. Its mechanism of action involves interaction with NMDA receptors in the brain.
Uniqueness
This compound is unique in its specific interactions with biological systems, making it valuable for studying enzyme-substrate interactions and developing new pharmaceuticals. Its versatility in undergoing various chemical reactions also sets it apart from other chiral compounds.
Biological Activity
(R,S)-EtIn-Sabox is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique structure, which contributes to its biological activity. The compound's stereochemistry plays a critical role in its interaction with biological targets. Understanding its chemical properties is essential for elucidating its mechanisms of action.
Pharmacological Properties
The pharmacological profile of this compound includes a range of biological activities:
- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. Its efficacy can be attributed to its ability to disrupt bacterial cell membranes.
- Anticancer Activity : Research indicates that this compound may inhibit the proliferation of cancer cells. Mechanistic studies suggest that it induces apoptosis in tumor cells through the activation of specific signaling pathways.
- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties in vitro, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.
Table 1: Summary of Biological Activities
Activity Type | Effectiveness | Mechanism of Action |
---|---|---|
Antimicrobial | High | Disruption of cell membranes |
Anticancer | Moderate to High | Induction of apoptosis |
Anti-inflammatory | Moderate | Inhibition of pro-inflammatory cytokines |
The mechanisms through which this compound exerts its biological effects are complex and multifaceted:
- Cell Membrane Disruption : The compound's amphiphilic nature allows it to integrate into lipid bilayers, leading to membrane destabilization and cell lysis in bacteria.
- Apoptosis Induction : In cancer cells, this compound activates caspase pathways, leading to programmed cell death. This process is often mediated by the release of cytochrome c from mitochondria.
- Cytokine Modulation : The anti-inflammatory effects are mediated by the downregulation of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Study 1: Antimicrobial Efficacy
A study conducted on various bacterial strains revealed that this compound exhibited a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics, suggesting its potential as a novel antimicrobial agent.
Case Study 2: Cancer Cell Proliferation
In vitro experiments demonstrated that treatment with this compound resulted in a 50% reduction in the viability of breast cancer cell lines compared to untreated controls. Further analysis indicated that this effect was associated with increased levels of apoptotic markers.
Properties
IUPAC Name |
2-[3-(4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl)pentan-3-yl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O2/c1-3-25(4-2,23-26-21-17-11-7-5-9-15(17)13-19(21)28-23)24-27-22-18-12-8-6-10-16(18)14-20(22)29-24/h5-12,19-22H,3-4,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQLUHXFWGUDHNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C1=NC2C(O1)CC3=CC=CC=C23)C4=NC5C(O4)CC6=CC=CC=C56 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.